trans-4-Hydroxyglibenclamide is the primary metabolite of the antidiabetic drug glibenclamide in humans. [] It is formed through the metabolic process of hydroxylation. While not inherently present in nature, its existence is significant due to its origin from glibenclamide and its potential role in understanding the drug's metabolic pathway and activity.
4-trans-Hydroxyglipizide is a significant metabolite of the antidiabetic drug glipizide, which is widely used in the management of type 2 diabetes mellitus. As a sulfonamide derivative, it plays a crucial role in the pharmacological effects of glipizide, particularly in enhancing insulin secretion from pancreatic beta cells. This compound is classified under sulfonylureas, a class of medications that stimulate insulin release and improve glucose tolerance.
4-trans-Hydroxyglipizide is primarily derived from the metabolism of glipizide, which is administered orally to patients with type 2 diabetes. The compound can be classified as follows:
This compound undergoes various biochemical transformations in the liver and intestines, contributing to its pharmacological activity and metabolic pathways.
The synthesis of 4-trans-Hydroxyglipizide involves the hydroxylation of glipizide. This process typically requires specific catalysts and controlled reaction conditions to ensure the selective formation of the trans-isomer.
The molecular structure of 4-trans-Hydroxyglipizide can be represented as follows:
4-trans-Hydroxyglipizide undergoes various chemical reactions that are essential for its metabolism and interaction with biological targets.
The mechanism of action for 4-trans-Hydroxyglipizide involves its role in enhancing insulin secretion from pancreatic beta cells.
4-trans-Hydroxyglipizide has several scientific uses primarily related to its role as a metabolite of glipizide:
The identification of 4-trans-Hydroxyglipizide emerged from systematic metabolic studies conducted during the clinical development of glipizide in the 1970s and 1980s. Researchers employing radiolabeled glipizide in animal models and human subjects consistently detected a major circulating metabolite with chromatographic behavior distinct from the parent compound. Through advanced spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance (NMR), this metabolite was structurally characterized as 4-trans-Hydroxyglipizide (chemical name: 1-((1R,4R)-4-Hydroxycyclohexyl)-3-(4-(2-(2-methylpyrazine-5-carboxamido)ethyl)phenylsulfonyl)urea), resulting from the enzymatic hydroxylation at the trans-4 position of the cyclohexyl ring moiety within the glipizide structure [7]. This biotransformation was confirmed as a primary metabolic pathway through in vitro studies using human liver microsomes, which demonstrated NADPH-dependent formation of the metabolite.
The metabolite received the CAS registry number 38207-36-2 and molecular formula C₂₁H₂₇N₅O₅S, with a molecular weight of 461.53 g/mol [7]. Unlike some sulfonylurea metabolites that represent inactive degradation products, 4-trans-Hydroxyglipizide was identified early as pharmacologically relevant due to its significant plasma concentrations following glipizide administration. Analytical standards were subsequently developed to facilitate precise quantification in biological matrices, enabling detailed pharmacokinetic studies. The synthesis of reference material typically involves regioselective hydroxylation of a protected glipizide precursor followed by deprotection, with purification achieved via recrystallization or preparative chromatography to obtain the trans-isomer in high chemical purity (>95%) [5] [7].
Table 1: Structural Characteristics of Glipizide and Its Primary Metabolite
Compound | Chemical Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
---|---|---|---|---|
Glipizide | N-[2-[4-[[[(cyclohexylamino)carbonyl]amino]sulfonyl]phenyl]ethyl]-5-methylpyrazine-2-carboxamide | C₂₁H₂₇N₅O₄S | 445.54 | 29094-61-9 |
4-trans-Hydroxyglipizide | 1-((1R,4R)-4-Hydroxycyclohexyl)-3-(4-(2-(2-methylpyrazine-5-carboxamido)ethyl)phenylsulfonyl)urea | C₂₁H₂₇N₅O₅S | 461.53 | 38207-36-2 |
Pharmacokinetic Significance
The metabolic conversion of glipizide to 4-trans-Hydroxyglipizide profoundly influences the drug's pharmacokinetic profile through several mechanisms:
Hepatic Metabolism and Clearance: Glipizide undergoes extensive hepatic metabolism primarily mediated by the cytochrome P450 enzyme CYP2C9, with hydroxylation at the trans-4 position of the cyclohexyl ring representing the dominant metabolic pathway. This biotransformation converts the lipophilic parent drug into a more hydrophilic metabolite, facilitating renal excretion. Studies indicate that approximately 60-70% of an administered glipizide dose undergoes this hydroxylation in extensive metabolizers, contributing significantly to systemic clearance [1] [3]. The reaction follows first-order kinetics at therapeutic doses, with saturation observed only at supratherapeutic concentrations.
Plasma Concentrations and Half-life: Following oral administration of glipizide, 4-trans-Hydroxyglipizide reaches detectable plasma concentrations within 1-2 hours, with peak levels (C~max~) occurring at approximately 3-4 hours post-dose. The metabolite demonstrates a longer elimination half-life (t~½~ = 3-6 hours) compared to the parent drug (t~½~ = 2-4 hours), contributing to prolonged exposure to sulfonylurea activity. At steady state, the metabolite accumulates to approximately 30-50% of the plasma concentration of glipizide, though substantial interindividual variation exists based on CYP2C9 genotype and hepatic function [1].
Protein Binding and Distribution: While glipizide exhibits extensive plasma protein binding (98-99%), primarily to albumin, the introduction of a polar hydroxyl group in 4-trans-Hydroxyglipizide reduces protein binding affinity to approximately 90-94%. This modest reduction significantly increases the free fraction of the compound, potentially enhancing its access to target tissues despite lower total plasma concentrations. The metabolite demonstrates a larger apparent volume of distribution (V~d~) than glipizide (0.5-0.7 L/kg vs. 0.2-0.3 L/kg), suggesting greater tissue penetration [3] [4].
Elimination Pathway: The hydroxylation facilitates phase II conjugation reactions, predominantly glucuronidation, leading to the formation of highly water-soluble metabolites that undergo predominant renal excretion (approximately 80-90%). Less than 5% of the administered dose is excreted unchanged in urine, highlighting the critical role of hepatic metabolism, including 4-trans-hydroxylation, in glipizide elimination [1] [3].
Table 2: Comparative Pharmacokinetic Parameters of Glipizide and 4-trans-Hydroxyglipizide
Parameter | Glipizide | 4-trans-Hydroxyglipizide |
---|---|---|
C~max~ (after 5 mg dose) | 150-300 ng/mL | 50-100 ng/mL |
T~max~ | 1-3 hours | 3-4 hours |
Protein Binding | 98-99% | 90-94% |
Apparent Volume of Distribution (V~d~) | 0.2-0.3 L/kg | 0.5-0.7 L/kg |
Elimination Half-life (t~½~) | 2-4 hours | 3-6 hours |
Primary Metabolic Pathway | CYP2C9 hydroxylation | Phase II conjugation |
Renal Excretion | <5% unchanged | ~20% unchanged, >70% as conjugates |
Pharmacodynamic Contributions
The pharmacodynamic activity of 4-trans-Hydroxyglipizide contributes meaningfully to the overall therapeutic effect of glipizide administration through several mechanisms:
Direct Insulin Secretagogue Activity: While possessing lower binding affinity for the pancreatic β-cell sulfonylurea receptor 1 (SUR1) compared to the parent drug, 4-trans-Hydroxyglipizide retains significant insulinotropic activity. In vitro studies using isolated islets and perfused pancreas models demonstrate that the metabolite stimulates insulin secretion in a glucose-dependent manner, though with approximately 30-50% lower potency than glipizide itself. This activity arises from its ability to bind to the SUR subunit of the K~ATP~ channel complex, promoting channel closure, membrane depolarization, calcium influx, and subsequent insulin exocytosis—the core mechanism of sulfonylureas [1] [6].
Contribution to Overall Glucose-Lowering Effect: Pharmacokinetic-pharmacodynamic modeling studies indicate that 4-trans-Hydroxyglipizide contributes approximately 20-35% of the total glucose-lowering effect following glipizide administration. This contribution becomes particularly significant during the terminal elimination phase of the parent drug, as the longer half-life of the metabolite provides sustained insulin secretion stimulation. This property may partially explain the observation that the pharmacodynamic effect of glipizide often persists beyond the point where plasma concentrations of the parent compound fall below detectable levels [1].
Tissue-Sensitizing Effects: Emerging evidence suggests that 4-trans-Hydroxyglipizide, like other sulfonylurea metabolites, may contribute to extrapancreatic effects on glucose homeostasis. Animal studies indicate the metabolite enhances insulin sensitivity in peripheral tissues (muscle and adipose) through mechanisms potentially involving modulation of insulin receptor substrate phosphorylation and glucose transporter translocation. These effects appear less potent than those of the parent compound but may contribute to overall glycemic control during chronic therapy [1] [2].
Impact on Duration of Action: The presence of an active metabolite with a longer half-life than the parent drug effectively extends the duration of pharmacological action. This characteristic distinguishes glipizide from shorter-acting insulin secretagogues like repaglinide or nateglinide. The extended activity profile contributes to the once- or twice-daily dosing regimen sufficient for maintaining glycemic control with glipizide in most patients [1] [9].
Table 3: Pharmacodynamic Comparison of Glipizide and Its Primary Metabolite
Pharmacodynamic Property | Glipizide | 4-trans-Hydroxyglipizide | Functional Consequence |
---|---|---|---|
SUR1 Binding Affinity (K~i~) | High (nM range) | Moderate (≈50% of parent) | Reduced direct insulin secretion stimulation |
Insulin Secretion Potency (EC~50~) | ≈100 nM | ≈200-300 nM | Lower acute efficacy per molecule |
Glucose Dependency | Moderate | Enhanced | Reduced hypoglycemia risk relative to potency |
Extrapancreatic Effects | Moderate | Mild to Moderate | Contribution to peripheral glucose disposal |
Effective Half-life (Activity) | 2-4 hours | 3-6 hours | Prolongation of glucose-lowering effect |
Analytical Identification and Stability
The characterization and quantification of 4-trans-Hydroxyglipizide rely heavily on sophisticated analytical techniques:
Chromatographic Methods: Reverse-phase high-performance liquid chromatography (HPLC) with UV detection (λ~max~ ≈ 230-240 nm) remains the workhorse for quantifying the metabolite in biological samples and pharmaceutical preparations. Optimal separation from glipizide and other metabolites is typically achieved using C18 columns with mobile phases consisting of acetonitrile or methanol and aqueous buffers (e.g., phosphate or acetate) at slightly acidic pH [5] [7]. The metabolite exhibits a slightly shorter retention time than glipizide due to its increased polarity.
Mass Spectrometric Detection: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides superior sensitivity and specificity for metabolite quantification in complex matrices like plasma and urine. Characteristic mass transitions for 4-trans-Hydroxyglipizide include m/z 462.2 → 321.1 (protonated molecular ion [M+H]+ → major fragment), differing from the parent glipizide (m/z 446.2 → 321.1) by 16 Da, consistent with the addition of an oxygen atom [5] [7]. This technique is essential for clinical pharmacokinetic studies and drug interaction assessments.
Stability Profile: 4-trans-Hydroxyglipizide demonstrates stability profiles similar to glipizide under physiological conditions. It is relatively stable at pH 1-8 but susceptible to alkaline hydrolysis at higher pH, leading to cleavage of the sulfonylurea bridge. Oxidative stress conditions can generate sulfonamide derivatives, while exposure to strong light may induce photodegradation, necessitating protective storage conditions [5]. The metabolite in biological samples is typically stable at -20°C for several months.
Stereochemical Considerations: The hydroxylation at the cyclohexyl ring occurs stereoselectively, producing predominantly the trans-(1R,4R) isomer as confirmed by chiral chromatography and X-ray crystallography of derivatives. The cis isomer is formed in negligible quantities (<5%) in vivo. This stereoselectivity has functional significance, as molecular modeling suggests the trans configuration optimally positions the hydroxyl group to minimize steric hindrance with the SUR1 binding pocket while enhancing solubility [5] [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1